1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS No.:
Cat. No.: VC18069562
Molecular Formula: C14H17BF2N2O2
Molecular Weight: 294.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BF2N2O2 |
|---|---|
| Molecular Weight | 294.11 g/mol |
| IUPAC Name | 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
| Standard InChI | InChI=1S/C14H17BF2N2O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-11-9(7-10)8-18-19(11)12(16)17/h5-8,12H,1-4H3 |
| Standard InChI Key | ZNYUNCRBQXFCDY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is C₁₄H₁₇BF₂N₂O₂, with a molecular weight of 294.1 g/mol . The indazole core consists of a fused benzene and pyrazole ring, with the difluoromethyl group (-CF₂H) attached to the N1 nitrogen and the pinacol boronate ester (Bpin) at the C5 carbon. This substitution pattern creates distinct electronic and steric effects:
-
The difluoromethyl group increases lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs .
-
The Bpin moiety enables participation in Suzuki-Miyaura cross-coupling reactions, with a calculated boron content of 3.68% .
Key spectroscopic characteristics include:
-
¹H NMR: A singlet for the Bpin methyl groups (δ 1.25 ppm, 12H), coupled with aromatic protons at C6 (δ 7.82 ppm, d, J = 8.4 Hz) and C7 (δ 7.45 ppm, d, J = 8.4 Hz) .
-
¹⁹F NMR: A characteristic triplet for the -CF₂H group (δ -140 ppm, J = 54 Hz) .
-
¹¹B NMR: A peak at δ 32 ppm confirms the sp²-hybridized boron atom .
Synthesis and Regiochemical Control
N-Difluoromethylation of Indazole
| Parameter | N1-Isomer Optimization | N2-Isomer Optimization |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Base | K₂CO₃ | Cs₂CO₃ |
| Isomer Ratio (N1:N2) | 3:1 | 1:2 |
Chromatographic separation on silica gel (hexane:EtOAc = 4:1) achieves >95% purity for both isomers .
Iridium-Catalyzed C-H Borylation
The Bpin group is introduced via iridium-catalyzed C-H borylation using [Ir(COD)OMe]₂ (2 mol%) and dtbpy (4 mol%) in anhydrous THF at 80°C . Regioselectivity at C5 is achieved through:
-
Steric directing: A bulky N1-CF₂H group blocks borylation at C3/C7 positions.
-
Electronic effects: Electron-deficient aromatic systems favor borylation at para positions relative to electron-withdrawing groups.
Reaction monitoring by GC-MS shows complete conversion within 6 hours, with subsequent purification by flash chromatography (SiO₂, hexane:EtOAc = 3:1) yielding the product in 78% isolated yield .
Reactivity and Functionalization
The compound serves as a versatile building block in cross-coupling reactions (Table 1):
| Entry | Reaction Partner | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 5-(4-Methoxyphenyl)indazole | 82 |
| 2 | 3-Nitrophenylboronic acid | CuTC, DMF, 120°C | 5-(3-Nitrophenyl)indazole | 67 |
| 3 | Vinyl bromide | PdCl₂(dppf), CsF, THF | 5-Vinylindazole | 73 |
Protodeboronation remains a key challenge, with <5% decomposition observed after 24 hours in THF at 25°C . Stabilization strategies include:
-
Storage under argon at -20°C
-
Use of anhydrous solvents during reactions
Pharmaceutical Relevance
Indazole derivatives exhibit diverse biological activities, with the difluoromethyl group enhancing blood-brain barrier penetration (calculated Papp = 18 × 10⁻⁶ cm/s) . Preliminary studies suggest potential applications in:
-
Kinase inhibition: Molecular docking shows strong binding (ΔG = -9.8 kcal/mol) to JAK2 ATP-binding pockets.
-
Anticancer agents: IC₅₀ = 2.3 μM against MCF-7 breast cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume